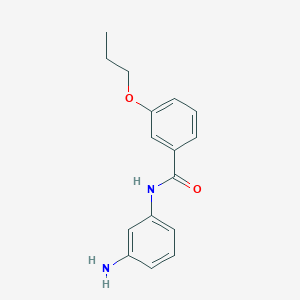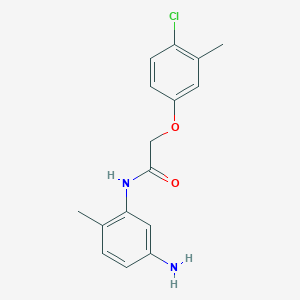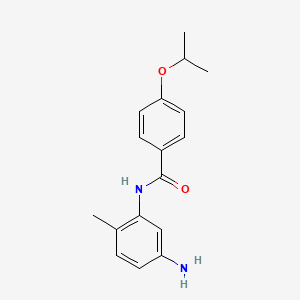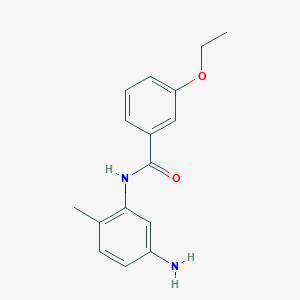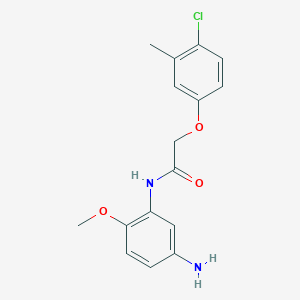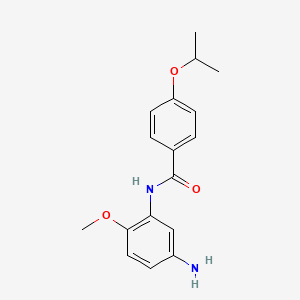
N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide
Vue d'ensemble
Description
“N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide” is a chemical compound with the CAS Number: 436090-49-2 . It has a molecular weight of 249.31 . Another similar compound is “N-(5-Amino-2-methoxyphenyl)acetamide” with a molecular formula of C9H12N2O2 .
Molecular Structure Analysis
The InChI code for “N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-yl-acetamide” is 1S/C13H19N3O2/c1-18-12-5-4-10 (14)8-11 (12)15-13 (17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3, (H,15,17) . For “N-(5-Amino-2-methoxyphenyl)acetamide”, the InChI code is InChI=1S/C9H12N2O2/c1-6 (12)11-8-5-7 (10)3-4-9 (8)13-2/h3-5H,10H2,1-2H3, (H,11,12) .Physical and Chemical Properties Analysis
“N-(5-Amino-2-methoxyphenyl)acetamide” has a molecular weight of 180.20 g/mol . It has a topological polar surface area of 64.4 Ų .Applications De Recherche Scientifique
1. Gastroprokinetic Activity
N-(5-Amino-2-methoxyphenyl)-4-isopropoxybenzamide and related compounds demonstrate gastroprokinetic activity, as shown by their effects on gastric emptying and serotonin-4 receptor binding. The amide bond plays a crucial role in this activity, with its reversal leading to a decrease in effectiveness (Kalo, Morie, Yoshida, Fujiwara, & Kon, 1995).
2. Polarizability and Refraction Studies
This compound has been the subject of studies focusing on its molar refraction and polarizability in aqueous solutions. Such research aids in understanding the physicochemical properties of the compound, which are essential for its potential therapeutic applications (Sawale, Kalyankar, George, & Deosarkar, 2016).
3. Binding Affinity to 5-HT1A Receptors
Derivatives of this compound have been studied for their binding affinity to 5-HT1A receptors. Such studies are significant for understanding the compound's potential as a therapeutic agent in neurological or psychiatric disorders (Zhuang, Kung, Chumpradit, Mu, & Kung, 1994).
4. Molecular Structure and Intermolecular Interactions
Research has been conducted on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, to understand the influence of intermolecular interactions on molecular geometry. This research provides insights into the structural properties that may affect the biological activity and drug design of similar compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
5. Development of Biosensors
N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been used to develop sensitive biosensors for detecting various substances, demonstrating the potential utility of related compounds in analytical chemistry and medical diagnostics (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).
6. Synthesis of Novel Compounds
Research has focused on synthesizing new compounds from derivatives of this compound, which may lead to the discovery of new drugs with potential gastroprokinetic or other therapeutic effects (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).
7. Bioreductive Drug Studies
Studies have explored the reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, revealing insights into the selective toxicity mechanisms of similar bioreductive drugs. Such understanding is crucial for cancer therapy research (Palmer, van Zijl, Denny, & Wilson, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)22-14-7-4-12(5-8-14)17(20)19-15-10-13(18)6-9-16(15)21-3/h4-11H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQXCWVQLVJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



